N-benzyl-N-[3-(3-formylindol-1-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide
Description
N-benzyl-N-[3-(3-formylindol-1-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals .
Properties
IUPAC Name |
N-benzyl-N-[3-(3-formylindol-1-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4S/c1-20-11-13-24(14-12-20)33(31,32)28(15-21-7-3-2-4-8-21)18-23(30)17-27-16-22(19-29)25-9-5-6-10-26(25)27/h2-14,16,19,23,30H,15,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXYSGQVNPDVOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(CN3C=C(C4=CC=CC=C43)C=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-[3-(3-formylindol-1-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the indole is treated with a formylating reagent such as DMF and POCl3.
Attachment of the Benzyl and Hydroxypropyl Groups: The benzyl and hydroxypropyl groups can be introduced through nucleophilic substitution reactions, using appropriate benzyl halides and epoxides.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-[3-(3-formylindol-1-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution: The benzyl and hydroxypropyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Benzyl halides, epoxides, sulfonyl chlorides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
N-benzyl-N-[3-(3-formylindol-1-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-benzyl-N-[3-(3-formylindol-1-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The formyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity . The sulfonamide group can also interact with biological targets, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-[3-(1H-indol-3-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide
- N-benzyl-N-[3-(1H-indol-5-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide
- N-benzyl-N-[3-(1H-indol-7-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide
Uniqueness
N-benzyl-N-[3-(3-formylindol-1-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide is unique due to the presence of the formyl group at the 3-position of the indole ring, which can significantly influence its chemical reactivity and biological activity . This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
